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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxylic acid

Cat. No.: B1270453 Get Quote

Spectroscopic Profiling of 2-Aminothiazole-4-
Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-aminothiazole-4-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. This

document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound and its derivatives. It also outlines detailed

experimental protocols for acquiring this data, aimed at researchers and professionals in drug

development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-aminothiazole-4-carboxylic
acid and its closely related derivatives. This data is essential for the structural elucidation and

quality control of this important molecule.

Table 1: ¹H NMR Spectral Data of 2-Aminothiazole-4-
Carboxylic Acid Derivatives (400 MHz, DMSO-d₆)
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Compound
Chemical Shift (δ,
ppm)

Multiplicity Assignment

2-amino-5-

phenylthiazole-4-

carboxylic acid

7.2 bs NH₂

7.35 m Ar-H

12.5 bs COOH

2-amino-5-(3-

chlorophenyl)thiazole-

4-carboxylic acid

7.30–7.37 m Ar-H

7.48 s Thiazole-H

2-amino-5-

benzylthiazole-4-

carboxylic acid

4.32 s CH₂

7.02 s NH₂

7.32 m Ar-H

bs = broad singlet, m = multiplet, s = singlet[1]

Table 2: ¹³C NMR Spectral Data of 2-Aminothiazole-4-
Carboxylic Acid Derivatives (400 MHz, DMSO-d₆)
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Compound Chemical Shift (δ, ppm) Assignment

2-amino-5-phenylthiazole-4-

carboxylic acid

128.35, 128.68, 129.88,

131.66, 131.98, 137.54
Ar-C

164.2 C=O

166.13 C-NH₂

2-amino-5-(3-

chlorophenyl)thiazole-4-

carboxylic acid

128.2, 129.02, 131.4, 133.2,

134.0, 138.2
Ar-C

163.9 C=O

166.5 C-NH₂

2-amino-5-benzylthiazole-4-

carboxylic acid
32.6 CH₂

127.0, 128.8, 129.06, 136.4,

137.6, 140.9
Ar-C

164.2 C=O

165.1 C-NH₂

Table 3: Infrared (IR) Spectroscopy Data for 2-
Aminothiazole-4-Carboxylic Acid Derivatives
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Compound Wavenumber (cm⁻¹)
Functional Group
Assignment

2-amino-5-phenylthiazole-4-

carboxylic acid
3364 N-H stretch (primary amine)

1701 C=O stretch (carboxylic acid)

2-amino-5-(3-

chlorophenyl)thiazole-4-

carboxylic acid

3274 N-H stretch (primary amine)

1684 C=O stretch (carboxylic acid)

2-amino-5-benzylthiazole-4-

carboxylic acid
3465 N-H stretch (amine)

1711 C=O stretch (carboxylic acid)

Table 4: Mass Spectrometry Data for 2-Aminothiazole-4-
Carboxylic Acid

Parameter Value Source

Molecular Formula C₄H₄N₂O₂S PubChem

Molecular Weight 144.15 g/mol PubChem[2]

Exact Mass 143.99934855 Da PubChem[2]

Monoisotopic Mass 143.99934855 Da PubChem[2]

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 2-aminothiazole-4-carboxylic acid
are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a

deuterated solvent, such as DMSO-d₆. The use of a deuterated solvent is crucial to avoid

large solvent signals that would obscure the analyte's signals. The solution should be filtered

through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any

particulate matter.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for obtaining

well-resolved spectra.

Data Acquisition:

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional proton spectrum.

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Integrate the peaks to determine the relative number of protons for each signal.

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling

constants (J values) to elucidate the proton environment within the molecule.

2.1.2 ¹³C NMR Spectroscopy

Sample Preparation: A more concentrated solution is required for ¹³C NMR compared to ¹H

NMR, typically 20-100 mg of the compound in 0.7 mL of deuterated solvent.

Instrumentation: A 100 MHz or higher frequency NMR spectrometer (corresponding to a 400

MHz proton frequency) is suitable.

Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon

atom.

A sufficient number of scans should be acquired to achieve an adequate signal-to-noise

ratio, which may range from several hundred to several thousand scans depending on the

sample concentration.
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Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to

the mortar and mix thoroughly with the sample.

Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to

form a transparent or translucent pellet.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

Data Acquisition:

Record a background spectrum of a blank KBr pellet to subtract atmospheric and

instrumental interferences.

Place the sample pellet in the spectrometer's sample holder.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present

in the molecule, such as O-H, N-H, C=O, C=N, and C-S stretches.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent like methanol or acetonitrile.

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the

analysis of small organic molecules. High-resolution mass spectrometry (HRMS) can be
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used to determine the exact mass and elemental composition.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source, where it is vaporized and bombarded with a

high-energy electron beam (typically 70 eV).

The resulting positively charged molecular ions and fragment ions are accelerated into the

mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Analysis:

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to gain structural information. For 2-aminothiazole-4-
carboxylic acid, characteristic fragments may arise from the loss of CO₂, H₂O, or

cleavage of the thiazole ring.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2-aminothiazole-4-carboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1270453#spectroscopic-characterization-of-2-
aminothiazole-4-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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